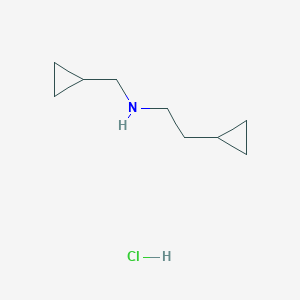

(2-Cyclopropylethyl)(cyclopropylmethyl)amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-Cyclopropylethyl)(cyclopropylmethyl)amine hydrochloride” is a chemical compound with the CAS Number: 1989672-86-7 . It has a molecular weight of 175.7 and is typically in the form of a powder . The IUPAC name for this compound is 2-cyclopropyl-N-(cyclopropylmethyl)ethan-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17N.ClH/c1-2-8(1)5-6-10-7-9-3-4-9;/h8-10H,1-7H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación

Organic Synthesis and Methodologies

- Development of Allylic Amine and C-cyclopropylalkylamine Syntheses : A study by Wipf, Kendall, and Stephenson (2003) explored hydrozirconation of alkynes followed by in situ transmetalation to dimethylzinc, leading to allylic amines and C-cyclopropylalkylamines through a cyclopropanation reaction. This methodology offers a novel approach to construct C-cyclopropylalkylamines, potentially including (2-Cyclopropylethyl)(cyclopropylmethyl)amine derivatives (Wipf, Kendall, & Stephenson, 2003).

Bioconjugation Techniques

- Mechanism of Amide Formation in Aqueous Media : Nakajima and Ikada (1995) provided insights into amide bond formation techniques that could be relevant for bioconjugation involving amines, including (2-Cyclopropylethyl)(cyclopropylmethyl)amine, under specific conditions (Nakajima & Ikada, 1995).

Cyclopropanation Reactions

- Copper-promoted N-cyclopropylation : Bénard, Neuville, and Zhu (2010) discussed the copper-promoted N-cyclopropylation of anilines and amines with cyclopropylboronic acid, a method potentially applicable for the synthesis of compounds similar to (2-Cyclopropylethyl)(cyclopropylmethyl)amine (Bénard, Neuville, & Zhu, 2010).

Novel Material Development

- Chitosan Hydrogels for Drug Delivery : Karimi et al. (2018) explored the synthesis of chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine for pH- and thermo-responsive drug delivery systems. This research points to potential biomedical applications of related amines in creating smart materials (Karimi et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

2-cyclopropyl-N-(cyclopropylmethyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-2-8(1)5-6-10-7-9-3-4-9;/h8-10H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGDIAZVFQELNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCNCC2CC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(2,5-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2867388.png)

![9-(4-butoxyphenyl)-2-(3-methoxybenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2867391.png)

![3-(3,4-Dimethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2867394.png)

![(1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2867397.png)

![4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2867410.png)